1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features an indoline core substituted with a morpholinosulfonyl group and a phenylethanone moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone typically involves multi-step organic reactionsThe final step involves the attachment of the phenylethanone moiety via Friedel-Crafts acylation or similar reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The indoline core can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer and neuroprotective properties.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity or neuroprotection .
Comparison with Similar Compounds
- 1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one
- 1-(5-(Morpholinosulfonyl)indolin-1-yl)ethanone
- Spiropyrans of the indoline series
Uniqueness: 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of the indoline core with a morpholinosulfonyl group and a phenylethanone moiety makes it particularly versatile for various applications .
Properties
IUPAC Name |
1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(14-16-4-2-1-3-5-16)22-9-8-17-15-18(6-7-19(17)22)27(24,25)21-10-12-26-13-11-21/h1-7,15H,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYNHUQLQXXIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.